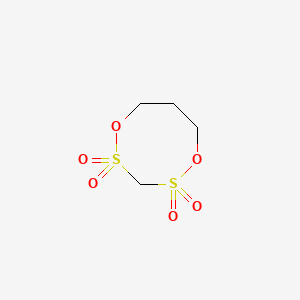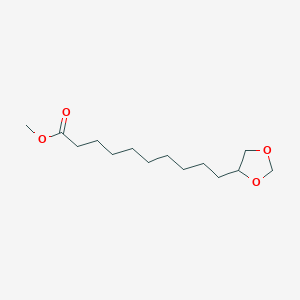![molecular formula C8H18OSi B14345812 Trimethyl[(pent-4-en-2-yl)oxy]silane CAS No. 103303-96-4](/img/structure/B14345812.png)
Trimethyl[(pent-4-en-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(pent-4-en-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an alkoxy group derived from pent-4-en-2-ol. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the silicon-oxygen bond imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl[(pent-4-en-2-yl)oxy]silane can be synthesized through the reaction of trimethylchlorosilane with pent-4-en-2-ol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH2CH=CH2→(CH3)3SiOCH2CH2CH2CH=CH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(pent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: this compound with an alkane group.
Substitution: Various substituted silanes depending on the reagent used.
Aplicaciones Científicas De Investigación
Trimethyl[(pent-4-en-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of trimethyl[(pent-4-en-2-yl)oxy]silane involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a protecting group for hydroxyl functionalities in organic synthesis, preventing unwanted reactions. Additionally, the alkene group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the alkoxy group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tetramethylsilane: Features four methyl groups bonded to silicon.
Uniqueness
Trimethyl[(pent-4-en-2-yl)oxy]silane is unique due to the presence of the alkoxy group derived from pent-4-en-2-ol, which imparts additional reactivity and functionality. This makes it more versatile in synthetic applications compared to its simpler counterparts.
Propiedades
Número CAS |
103303-96-4 |
|---|---|
Fórmula molecular |
C8H18OSi |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
trimethyl(pent-4-en-2-yloxy)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7-8(2)9-10(3,4)5/h6,8H,1,7H2,2-5H3 |
Clave InChI |
FEKDDBYWIMYNGO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


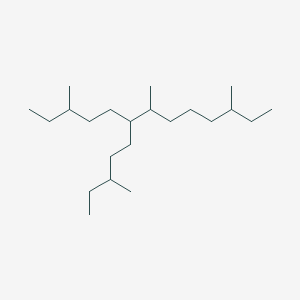

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
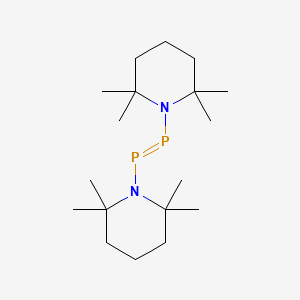
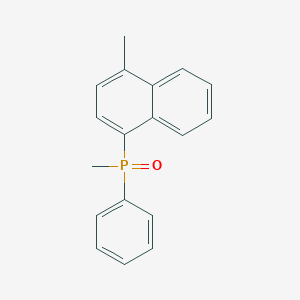

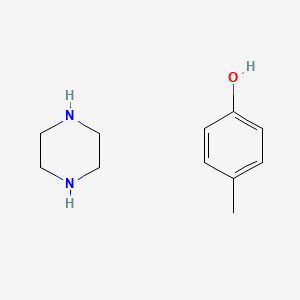
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
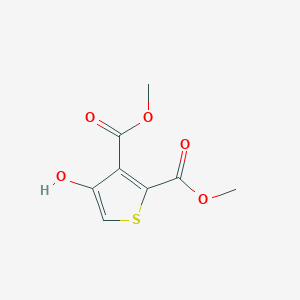
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
